Fmoc-N-Me-Ser-OH

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

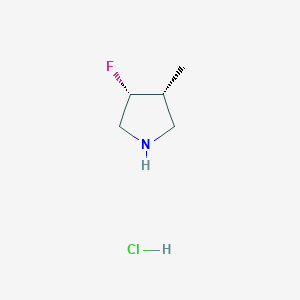

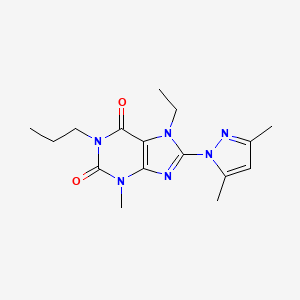

Fmoc-N-Me-Ser-OH, also known as N-fluorenylmethoxycarbonyl-N-methyl-L-serine, is a compound with the molecular formula C19H19NO5 . It is used in research and development .

Molecular Structure Analysis

The molecular structure of Fmoc-N-Me-Ser-OH consists of a fluorenylmethyloxycarbonyl (Fmoc) group attached to a serine (Ser) amino acid via an amide bond . The serine amino acid is N-methylated, as indicated by the ‘N-Me’ in the name. The molecular weight of the compound is 341.4 g/mol .

Physical And Chemical Properties Analysis

Fmoc-N-Me-Ser-OH is a white to slight yellow to beige powder . Its exact mass and monoisotopic mass are 341.12632271 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5 . The compound is soluble in dimethylformamide (DMF) .

科学的研究の応用

Solid-Phase Peptide Synthesis (SPPS) Building Block

Fmoc-N-Me-Ser-OH serves as a building block for introducing N-α-methyl-serine amino-acid residues during solid-phase peptide synthesis (SPPS). In SPPS, peptides are assembled step-by-step on a solid support, and Fmoc-N-Me-Ser-OH contributes to the sequence by providing the serine moiety with an N-methyl group .

Protein Glycosylation Studies

Researchers studying protein glycosylation often use Fmoc-N-Me-Ser-OH as a precursor for synthesizing glycopeptides. The emphasis is on stereoselectivity, synthetic route length, and overall yield, with the goal of improving synthetic efficiency and advancing glycosylation studies .

Drug Delivery Systems

Macrophages possess cell surface receptors (e.g., the mannose receptor, MR) that can serve as cellular portals for drug delivery nanocarriers (NCs). Fmoc-N-Me-Ser-OH, when incorporated into peptide-based drug carriers, may enhance their interaction with these receptors, facilitating targeted drug delivery .

Safety and Hazards

When handling Fmoc-N-Me-Ser-OH, it is advised to avoid dust formation and avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition. In case of accidental ingestion or contact, seek medical attention immediately .

将来の方向性

The future directions of Fmoc-N-Me-Ser-OH are likely to continue in the realm of peptide synthesis, particularly in the development of new peptides for therapeutic and research applications. As peptide synthesis techniques continue to evolve, compounds like Fmoc-N-Me-Ser-OH will remain crucial building blocks in these processes .

特性

IUPAC Name |

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-hydroxypropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO5/c1-20(17(10-21)18(22)23)19(24)25-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17,21H,10-11H2,1H3,(H,22,23)/t17-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVWHTEOKMWNXGP-KRWDZBQOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(CO)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN([C@@H](CO)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-N-Me-Ser-OH | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3,4-Dichlorophenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea](/img/structure/B2683767.png)

![4-((4-chlorophenyl)thio)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)butanamide](/img/structure/B2683768.png)

![2-[4-Methyl-3-(trifluoromethyl)phenyl]ethanol](/img/structure/B2683770.png)

![Ethyl ((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamate](/img/structure/B2683774.png)

![N-(3-chloro-4-methylphenyl)-2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B2683777.png)

![N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2683779.png)

![ethyl 2-[[2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxyacetyl]amino]acetate](/img/structure/B2683780.png)